3-chloro-N-(4-phenylbutan-2-yl)benzamide
Description
3-Chloro-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 4-phenylbutan-2-ylamine moiety. The compound’s structure combines a halogenated aromatic system with a branched alkyl chain containing a phenyl substituent. Benzamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
3-chloro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13(10-11-14-6-3-2-4-7-14)19-17(20)15-8-5-9-16(18)12-15/h2-9,12-13H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGRYZKBYCKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylbutan-2-yl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 3-chlorobenzoic acid and 4-phenylbutan-2-amine.
Scientific Research Applications
3-chloro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Aromatic vs. Alkyl Substituents : The 4-phenylbutan-2-yl group in the target compound introduces steric bulk compared to smaller substituents like 2-nitro or 2-fluoro phenyl groups. This may reduce crystallinity and increase lipophilicity, as seen in 3-chloro-N-(2-methylpropyl)benzamide (logP = 2.93) .
- Electron-Withdrawing Groups: The 2-nitro substituent in 3-chloro-N-(2-nitrophenyl)benzamide enhances molecular polarity, favoring planar amide geometries and C-H···O interactions .
- Metal Coordination: Derivatives with carbamothioyl groups (e.g., 3-chloro-N-(diethylcarbamothioyl)benzamide) form stable square-planar Ni(II) complexes via S and O coordination . The target compound lacks such donor atoms, limiting its metal-binding capacity.
Physicochemical Properties
- Lipophilicity : Alkyl substituents, such as 2-methylpropyl or 4-phenylbutan-2-yl, increase logP values (e.g., 2.93 for 3-chloro-N-(2-methylpropyl)benzamide) , suggesting enhanced membrane permeability compared to polar analogs like nitro- or fluorophenyl derivatives.
- Polar Surface Area (PSA): Compounds with hydrogen-bonding groups (e.g., hydrazinocarbothioyl) exhibit higher PSA, influencing solubility. The target compound’s PSA is likely moderate (~25–30 Ų), similar to alkyl-substituted analogs .
- Melting Points : Bulky substituents (e.g., 4-phenylbutan-2-yl) may lower melting points due to disrupted crystal packing, whereas nitro or fluoro substituents enhance intermolecular interactions, as seen in 3-chloro-N-(2-nitrophenyl)benzamide (m.p. 399 K) .
Intermolecular Interactions and Crystal Packing
- Hydrogen Bonding: Analogs like 3-chloro-N-(2-nitrophenyl)benzamide form C(7) chains via C-H···O bonds , while hydrazinocarbothioyl derivatives create 1D chains through N-H···O and C-H···O interactions . The target compound’s alkyl chain may favor van der Waals interactions over hydrogen bonding.
- Halogen Interactions : In 3-chloro-N-(2-fluorophenyl)benzamide, Cl···F interactions stabilize polymorphs . The absence of electronegative substituents in the target compound reduces such interactions.
- Polymorphism : Fluorophenyl derivatives exhibit polymorphic modifications due to weak interactions (C-H···X, π-π stacking) , whereas alkyl-substituted benzamides are less prone to polymorphism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
